molecular formula C13H16ClF2N5O B10940679 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B10940679
M. Wt: 331.75 g/mol
InChI Key: VOOBPJCSDUNKOZ-UHFFFAOYSA-N
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Description

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorinated and difluoromethylated pyrazole ring, which is linked to a propanamide moiety. The unique structural features of this compound make it of significant interest in various fields of scientific research, including medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, chlorination, difluoromethylation, and subsequent coupling with the propanamide moiety.

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Chlorination and Difluoromethylation: The pyrazole ring is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride. Difluoromethylation is achieved using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.

    Coupling with Propanamide: The final step involves the coupling of the chlorinated and difluoromethylated pyrazole with a propanamide derivative under conditions such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is unique due to its specific combination of chlorination, difluoromethylation, and propanamide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H16ClF2N5O

Molecular Weight

331.75 g/mol

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1,5-dimethylpyrazol-4-yl)propanamide

InChI

InChI=1S/C13H16ClF2N5O/c1-6-9(5-17-20(6)4)18-13(22)8(3)21-7(2)10(14)11(19-21)12(15)16/h5,8,12H,1-4H3,(H,18,22)

InChI Key

VOOBPJCSDUNKOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C(C)N2C(=C(C(=N2)C(F)F)Cl)C

Origin of Product

United States

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